Ethyl 2,5-dibromopentanoate molecular weight and formula
Ethyl 2,5-dibromopentanoate molecular weight and formula
An In-depth Technical Guide to Ethyl 2,5-dibromopentanoate: Synthesis, Properties, and Applications in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Abstract
Ethyl 2,5-dibromopentanoate is a highly versatile bifunctional building block in modern organic synthesis. Possessing two reactive bromine atoms at the α and ω positions, this molecule serves as a powerful precursor for the construction of complex cyclic and heterocyclic scaffolds. Its utility is particularly pronounced in the field of medicinal chemistry, where it facilitates the synthesis of novel proline analogues and other constrained structures of therapeutic interest. This guide provides a comprehensive overview of its physicochemical properties, a detailed, field-proven synthetic protocol, and a discussion of its application in the development of advanced pharmaceutical intermediates.
Core Physicochemical Properties
Ethyl 2,5-dibromopentanoate is a halogenated aliphatic ester. Its structure features a five-carbon pentanoate backbone with bromine substituents at the C2 (alpha) and C5 (omega) positions. This dual functionality as a bifunctional electrophile is the cornerstone of its synthetic utility. Key quantitative data and identifiers are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂Br₂O₂ | [PubChem][1] |
| Molecular Weight | 287.98 g/mol | [PubChem][1] |
| CAS Number | 29823-16-3 | [Fluorochem][2] |
| IUPAC Name | ethyl 2,5-dibromopentanoate | [PubChem][1] |
| Canonical SMILES | CCOC(=O)C(CCCBr)Br | [PubChem][1] |
| Appearance | Colorless to pale yellow liquid (typical) | |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, Ethyl Acetate) |
Synthesis of Ethyl 2,5-dibromopentanoate: A Multi-Step Approach
The synthesis of this target molecule is not a trivial single-step process due to the requirement for selective bromination at two distinct positions. A robust and logical pathway involves a three-stage process starting from a common cyclic ester, δ-valerolactone. This ensures precise control over the introduction of the terminal bromine, followed by a classic α-bromination.
Overall Synthetic Workflow
The synthesis is best approached as a sequence of three distinct chemical transformations:
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Ring-Opening and Halogenation of δ-Valerolactone: The cyclic ester is opened and converted to 5-bromopentanoic acid.
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α-Bromination via Hell-Volhard-Zelinsky Reaction: The workhorse reaction for α-bromination of carboxylic acids is employed to install the second bromine atom, yielding 2,5-dibromopentanoic acid.[3]
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Fischer Esterification: The resulting di-brominated carboxylic acid is esterified with ethanol to yield the final product.
Caption: Synthetic workflow for Ethyl 2,5-dibromopentanoate.
Causality and Mechanistic Insights
The choice of the Hell-Volhard-Zelinsky (HVZ) reaction for Stage 2 is deliberate and critical. The HVZ reaction is specifically designed for the α-halogenation of carboxylic acids.[4] It proceeds through an acyl bromide intermediate, which readily tautomerizes to an enol. This enol form is the active species that reacts with elemental bromine (Br₂) to selectively brominate the α-carbon.[3] The use of a catalytic amount of phosphorus tribromide (PBr₃) is essential to initiate the cycle by converting the carboxylic acid to the necessary acyl bromide. Without this step, direct bromination of the carboxylic acid is inefficient.
Detailed Experimental Protocol
This protocol synthesizes the intermediate 2,5-dibromopentanoic acid, which is then esterified.
Objective: To synthesize 2,5-dibromopentanoic acid from 5-bromopentanoic acid.
Materials:
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5-bromopentanoic acid (1 equivalent, e.g., 18.1 g, 0.1 mol)
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Phosphorus tribromide (PBr₃, catalytic, e.g., 0.5 mL)
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Elemental Bromine (Br₂, 1.1 equivalents, e.g., 5.7 mL, 0.11 mol)
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Ethanol (absolute, sufficient for esterification)
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Sulfuric Acid (concentrated, catalytic for esterification)
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Appropriate glassware: Round-bottom flask, reflux condenser, dropping funnel, drying tube (CaCl₂)
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Heating mantle and magnetic stirrer
Procedure:
Stage 2: α-Bromination (Hell-Volhard-Zelinsky Reaction)
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Setup: Assemble a dry round-bottom flask with a reflux condenser and a dropping funnel. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.
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Initial Charge: Charge the flask with 5-bromopentanoic acid (1 eq.).
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Catalyst Addition: Add a catalytic amount of phosphorus tribromide (PBr₃) to the flask.
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Bromine Addition: Gently heat the mixture. Slowly add bromine (1.1 eq.) dropwise from the dropping funnel. The reaction is exothermic and will evolve HBr gas, which should be vented to a scrubber.
-
Reaction: After the addition is complete, heat the mixture to reflux for 4-6 hours, or until the red color of bromine has dissipated.
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Workup: Cool the reaction mixture to room temperature. The crude product is 2,5-dibromopentanoyl bromide. Carefully quench the reaction by slowly adding water, which hydrolyzes the acyl bromide to the carboxylic acid, 2,5-dibromopentanoic acid.
Stage 3: Fischer Esterification
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Esterification Setup: To the crude 2,5-dibromopentanoic acid, add an excess of absolute ethanol.
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Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 - 1 mL).
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Reaction: Heat the mixture to reflux for 2-4 hours to drive the esterification to completion.
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Purification: After cooling, perform a standard aqueous workup. Neutralize the acid catalyst with a sodium bicarbonate solution, extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. The final product, Ethyl 2,5-dibromopentanoate, can be further purified by vacuum distillation.
Applications in Pharmaceutical and Medicinal Chemistry
The synthetic value of Ethyl 2,5-dibromopentanoate lies in its ability to act as a linchpin in forming cyclic structures. The two bromine atoms are susceptible to sequential nucleophilic substitution (Sₙ2) reactions. This allows for intramolecular or intermolecular cyclizations to generate novel scaffolds, which is a cornerstone of modern drug discovery.
Case Study: Synthesis of a Bicyclic Proline Analogue
A key application is the synthesis of constrained bicyclic amines, which are valuable as rigid scaffolds in drug design. The reaction of Ethyl 2,5-dibromopentanoate with a primary amine leads to a tandem Sₙ2 cyclization.[5]
Reaction: Ethyl 2,5-dibromopentanoate + 1-Methylcyclopentanamine → Bicyclic Product A
The reaction proceeds in two distinct Sₙ2 steps:
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Initial Alkylation: The primary amine first attacks the most reactive electrophilic site. The α-bromo position is sterically hindered and electronically deactivated by the adjacent ester carbonyl group, making the ω-bromo position (C5) the primary site for the initial Sₙ2 attack.
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Intramolecular Cyclization: After the first substitution, the resulting secondary amine is perfectly positioned to perform a second, intramolecular Sₙ2 reaction, attacking the α-bromo position (C2) to form a five-membered pyrrolidine ring.
Caption: Tandem Sₙ2 cyclization to form a bicyclic proline analogue.
This type of transformation is highly valuable for generating libraries of complex molecules. Proline and its analogues are crucial components in many pharmaceuticals due to their unique conformational rigidity, which can enhance binding affinity to biological targets.[6][7][8]
Safety and Handling
As a reactive alkylating agent, Ethyl 2,5-dibromopentanoate must be handled with appropriate care in a laboratory setting.
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General Handling: Use in a well-ventilated fume hood. Avoid contact with skin, eyes, and clothing. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
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Hazards: The compound is classified as a skin and eye irritant.[1][9] As with many alkyl bromides, it is harmful if swallowed or inhaled.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[9]
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Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
Ethyl 2,5-dibromopentanoate is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined physicochemical properties and predictable reactivity make it a reliable building block. The synthetic route, grounded in fundamental organic reactions like the Hell-Volhard-Zelinsky reaction and Fischer esterification, is accessible and scalable. Most importantly, its application in constructing complex heterocyclic systems, such as proline analogues, demonstrates its significant potential for accelerating the discovery of new therapeutic agents. For researchers in drug development, a thorough understanding of this reagent's capabilities provides a strategic advantage in the synthesis of novel molecular architectures.
References
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Wikipedia. (2023). Hell–Volhard–Zelinsky halogenation. Available from: [Link]
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Chegg. (2019). Solved: Treatment of 1-methylcyclopentanamine with ethyl 2,5-dibromopentanoate.... Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 2,5-dibromopentanoate. PubChem Compound Database. Available from: [Link]
- Harwood, L. M., & Moody, C. J. (1989). Experimental Organic Chemistry: Principles and Practice.
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Alajarín, M., et al. (2013). Stereoselective Synthesis of Quaternary Proline Analogues. Chemical Society Reviews, 42(2), 677-715. Available from: [Link]
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Torshizi, H. K., et al. (2024). Decarboxylative 1,3-dipolar cycloadditions of l-proline. RSC Advances, 14, 8871-8895. Available from: [Link]
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Miller, D. D., et al. (2018). Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives. The Journal of Organic Chemistry, 83(15), 8345–8352. Available from: [Link]
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